molecular formula C16H18ClN5O3 B11204995 ethyl 4-{[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine-1-carboxylate

ethyl 4-{[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine-1-carboxylate

Cat. No.: B11204995
M. Wt: 363.80 g/mol
InChI Key: OUJJSZUIQGZDLN-UHFFFAOYSA-N
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Description

ETHYL 4-[1-(4-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]PIPERAZINE-1-CARBOXYLATE is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

The synthesis of ETHYL 4-[1-(4-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]PIPERAZINE-1-CARBOXYLATE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne.

    Introduction of the piperazine moiety: This step involves the reaction of the triazole intermediate with piperazine under suitable conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and other reagents to facilitate the reactions.

Chemical Reactions Analysis

ETHYL 4-[1-(4-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]PIPERAZINE-1-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

ETHYL 4-[1-(4-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]PIPERAZINE-1-CARBOXYLATE has a wide range of scientific research applications, including:

    Medicinal Chemistry: It is used in the development of new drugs due to its potential therapeutic properties.

    Biological Studies: The compound is used in various biological assays to study its effects on different biological systems.

    Chemical Research: It serves as a valuable intermediate in the synthesis of other complex organic molecules.

    Industrial Applications: The compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ETHYL 4-[1-(4-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets in the body. The triazole ring is known to interact with various enzymes and receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

ETHYL 4-[1-(4-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]PIPERAZINE-1-CARBOXYLATE can be compared with other similar compounds, such as:

    ETHYL 4-[1-(4-FLUOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]PIPERAZINE-1-CARBOXYLATE: This compound has a fluorine atom instead of chlorine, which can affect its biological activity and chemical properties.

    ETHYL 4-[1-(4-METHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]PIPERAZINE-1-CARBOXYLATE: The presence of a methoxy group can influence the compound’s solubility and reactivity.

    ETHYL 4-[1-(4-NITROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]PIPERAZINE-1-CARBOXYLATE: The nitro group can significantly alter the compound’s electronic properties and reactivity.

Properties

Molecular Formula

C16H18ClN5O3

Molecular Weight

363.80 g/mol

IUPAC Name

ethyl 4-[1-(4-chlorophenyl)triazole-4-carbonyl]piperazine-1-carboxylate

InChI

InChI=1S/C16H18ClN5O3/c1-2-25-16(24)21-9-7-20(8-10-21)15(23)14-11-22(19-18-14)13-5-3-12(17)4-6-13/h3-6,11H,2,7-10H2,1H3

InChI Key

OUJJSZUIQGZDLN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CN(N=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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